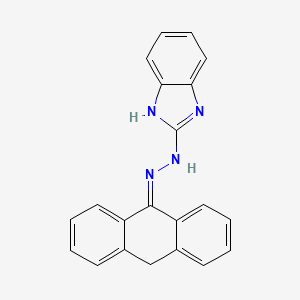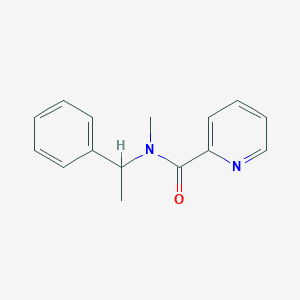
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPHP was first synthesized in 1960 by Boehringer Ingelheim, a German pharmaceutical company. Since then, it has been used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
MPHP acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its stimulant effects.
Biochemical and Physiological Effects:
MPHP has been found to increase locomotor activity in rats, as well as induce hyperthermia and anorexia. It has also been found to increase heart rate and blood pressure in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPHP in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is its potential for abuse and the need for strict regulations when handling the compound.
Direcciones Futuras
There are several future directions for research on MPHP. One potential area of study is its potential for therapeutic use in treating conditions such as ADHD or narcolepsy. Another area of study is its potential for addiction and abuse, and the development of treatments for addiction to MPHP and other synthetic cathinones.
In conclusion, MPHP has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. While it has potential for therapeutic use, its potential for abuse and the need for strict regulations when handling the compound must be taken into consideration. Further research is needed to fully understand the effects of MPHP and its potential for therapeutic use.
Métodos De Síntesis
The synthesis of MPHP involves the condensation of 2-bromopyridine with N-methyl-1-phenylethylamine, followed by the reaction with ethyl chloroformate to form the final product. This method has been well established in the literature and has been used to produce MPHP for research purposes.
Aplicaciones Científicas De Investigación
MPHP has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. One such study found that MPHP acts as a dopamine transporter blocker, which may contribute to its stimulant effects. Another study found that MPHP increases locomotor activity in rats, indicating its potential as a psychostimulant.
Propiedades
IUPAC Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)14-10-6-7-11-16-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLCISMNFZWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
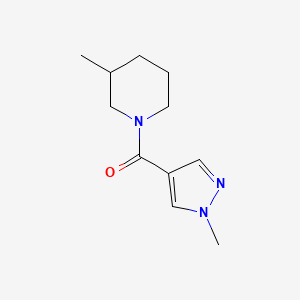
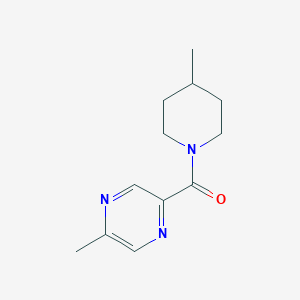
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
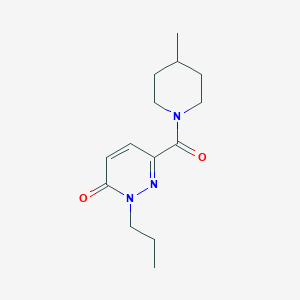
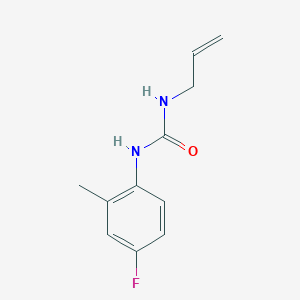
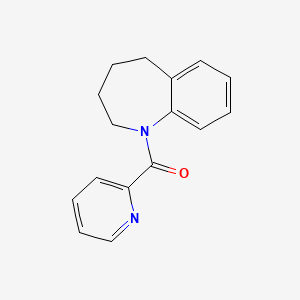
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)
